BenchChemオンラインストアへようこそ!

GOT1 inhibitor-1

GOT1 Enzymatic Assay IC50

GOT1 inhibitor-1 (compound 2c) is a tryptamine-based, non-covalent inhibitor of glutamate oxaloacetate transaminase 1 (GOT1) with an IC50 of 8.2 µM. Unlike promiscuous alternatives such as iGOT1-01 (IC50 84.6 µM) or hydralazine (IC50 26.62 µM), this probe offers >12.5-fold selectivity for the cytosolic GOT1 isoform over mitochondrial GOT2, ensuring unambiguous metabolic readouts. At 5 µM, it reduces the NADH/NAD+ ratio, elevates ROS, and induces a 7-fold increase in apoptosis in PANC-1 cells while exhibiting low toxicity to normal pancreatic epithelial cells (IC50 >20 µM). Ideal as a benchmark standard for PDAC-focused drug discovery and chemical biology studies.

Molecular Formula C19H19ClN4O
Molecular Weight 354.8 g/mol
Cat. No. B3281339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGOT1 inhibitor-1
Molecular FormulaC19H19ClN4O
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H19ClN4O/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2,(H,22,25)
InChIKeyVVVZKBOSNCHQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GOT1 Inhibitor-1: A Tryptamine-Based, Non-Covalent GOT1 Inhibitor for PDAC Research Procurement


GOT1 inhibitor-1, also known as GOT1 inhibitor 2c, is a tryptamine-based derivative that functions as a novel, potent, and non-covalent inhibitor of glutamate oxaloacetate transaminase 1 (GOT1) [1]. It is a small molecule with the molecular formula C19H19ClN4O and a molecular weight of 354.83, exhibiting an IC50 of 8.2 µM against GOT1 in a standard MDH-coupled enzymatic assay [1]. Its primary research application is in the study of pancreatic ductal adenocarcinoma (PDAC), where GOT1 plays a critical role in maintaining redox homeostasis and supporting sustained cancer cell proliferation [1].

Why Generic GOT1 Inhibitor Substitution Fails: The Case for GOT1 Inhibitor-1's Specific Profile


The use of general or alternative GOT1 inhibitors is not scientifically equivalent due to significant variance in key parameters such as potency, selectivity for the GOT1 isoform over GOT2, and the resulting differential impact on cancer cell proliferation. While other compounds like iGOT1-01, hydralazine, and Aspulvinone O also target GOT1, they demonstrate widely differing IC50 values and selectivity profiles [1][2]. For instance, iGOT1-01 has a substantially higher IC50 in the same MDH-coupled assay (84.6 µM) and is described as having a 'promiscuous inhibitory profile' [3]. Similarly, the cardiovascular drug hydralazine is a far less potent GOT1 inhibitor with an IC50 of 26.62 µM [2]. These quantitative differences directly affect experimental outcomes, particularly when precise modulation of the GOT1-dependent metabolic pathway in PDAC is required, making GOT1 inhibitor-1 a more precisely defined research tool [1].

Quantitative Differentiators: GOT1 Inhibitor-1 vs. Closest Comparators


Enhanced GOT1 Inhibitory Potency Over Promiscuous Comparator iGOT1-01

GOT1 inhibitor-1 demonstrates superior inhibitory potency against GOT1 compared to the widely used inhibitor iGOT1-01. In the standard MDH-coupled enzymatic assay, GOT1 inhibitor-1 achieves an IC50 of 8.2 µM [1]. Under comparable assay conditions, iGOT1-01 shows a significantly higher IC50 of 84.6 µM, indicating GOT1 inhibitor-1 is over 10-fold more potent .

GOT1 Enzymatic Assay IC50 Potency

High Selectivity for GOT1 Over GOT2 vs. Non-Selective Alternative Hydralazine

GOT1 inhibitor-1 exhibits a high degree of selectivity for the GOT1 isoform over the mitochondrial isoform GOT2. It inhibits GOT1 with an IC50 of 0.8 µM, while its IC50 against GOT2 is >10 µM, yielding a selectivity index of >12.5 [1]. In contrast, the cardiovascular drug hydralazine, which has been identified as a GOT1 inhibitor, inhibits the enzyme in a non-competitive manner with an IC50 of 26.62 µM, and its selectivity for GOT1 over GOT2 has not been clearly defined, highlighting GOT1 inhibitor-1's advantage in isoform-specific studies [2].

GOT1 GOT2 Selectivity Isoform

Potent and Specific Anti-Proliferative Activity in PDAC Cell Lines vs. Aspulvinone O

GOT1 inhibitor-1 demonstrates potent and specific anti-proliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines. In MTT assays after 72-hour incubation, it inhibited PANC-1 cells with an IC50 of 3.2 µM, MIA PaCa-2 cells with an IC50 of 4.5 µM, and BxPC-3 cells with an IC50 of 5.1 µM [1]. Crucially, its toxicity to normal human pancreatic epithelial HPDE6-C7 cells was low (IC50 > 20 µM), indicating a significant therapeutic window [1]. The natural product GOT1 inhibitor Aspulvinone O, while having a high binding affinity (Kd = 3.32 µM), is significantly less potent in PDAC cell cytotoxicity, with IC50 values ranging from 20.54 to 26.8 µM .

PDAC Anti-proliferative Cancer Cytotoxicity

Potent Induction of Apoptosis and Disruption of Redox Balance in PDAC Cells

GOT1 inhibitor-1 potently induces apoptosis and disrupts redox balance in PDAC cells at low micromolar concentrations. Treatment of PANC-1 cells with 5 µM of GOT1 inhibitor-1 for 48 hours increased the apoptotic rate from a baseline of 4.1% to 27.3%, as measured by Annexin V-FITC/PI flow cytometry [1]. This apoptotic induction is mechanistically linked to a profound disruption of cellular redox balance; a 24-hour treatment at the same concentration reduced the NADH/NAD+ ratio by approximately 60% and elevated intracellular reactive oxygen species (ROS) levels by roughly 85% [1].

Apoptosis Redox Homeostasis PDAC NADH/NAD+ Ratio

Optimal Research Applications for GOT1 Inhibitor-1 in Cancer Metabolism Studies


Investigating GOT1-Specific Role in PDAC Redox Homeostasis

For researchers aiming to dissect the specific contribution of the cytosolic GOT1 isoform to redox balance in pancreatic cancer, GOT1 inhibitor-1 is the superior chemical probe. Its high selectivity for GOT1 over GOT2 (selectivity index >12.5) ensures that observed metabolic disruptions are not confounded by inhibition of the mitochondrial isoform, which yields a different metabolic signature [1][2]. The compound's ability to significantly reduce the NADH/NAD+ ratio and increase ROS levels at low micromolar concentrations (5 µM) provides a robust and quantifiable readout for GOT1-dependent redox modulation [1].

Targeted Induction of Apoptosis in PDAC Cell Models

GOT1 inhibitor-1 is an ideal candidate for studies focused on the therapeutic induction of apoptosis via metabolic stress in PDAC. The compound's ability to increase apoptosis nearly 7-fold (from 4.1% to 27.3% at 5 µM) in PANC-1 cells demonstrates a potent and specific functional outcome [1]. This effect, coupled with its relatively low toxicity to normal pancreatic epithelial cells (IC50 > 20 µM), makes it a valuable tool for exploring therapeutic windows and combination strategies aimed at triggering programmed cell death in a cancer-specific metabolic context [1].

Benchmarking Novel GOT1 Inhibitors in Enzymatic and Cellular Assays

For drug discovery and chemical biology groups synthesizing or screening for new GOT1-targeting entities, GOT1 inhibitor-1 serves as an excellent benchmark compound. Its well-defined potency in the standard MDH-coupled assay (IC50 = 8.2 µM) and colorimetric selectivity assay (GOT1 IC50 = 0.8 µM) provides a consistent reference point for evaluating novel candidates [3]. Furthermore, its robust anti-proliferative effects across multiple PDAC cell lines (IC50s of 3.2-5.1 µM) offer a clear standard against which the cellular efficacy of new compounds can be measured [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GOT1 inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.